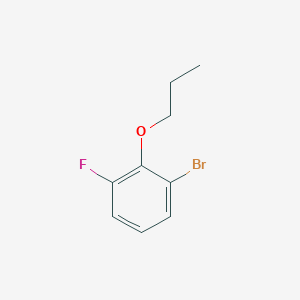

1-Bromo-3-fluoro-2-propoxybenzene

Description

Significance of Halogenated Aromatic Scaffolds in Modern Chemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in modern chemical synthesis. sigmaaldrich.comuschemfine.com The introduction of a halogen atom onto an aromatic ring provides a reactive handle for various chemical transformations, most notably cross-coupling reactions. taylorandfrancis.com This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The presence of halogens can also influence the electronic properties of the aromatic ring, affecting its reactivity and the orientation of subsequent chemical modifications. numberanalytics.comwikipedia.org This modulation of reactivity is a key tool for chemists in designing synthetic routes to target molecules. Furthermore, halogenated aromatics are prevalent in numerous commercial products, including pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comiloencyclopaedia.org The incorporation of a halogen can enhance a molecule's biological activity, bioavailability, and stability. taylorandfrancis.com

The Role of Aromatic Ethers in Advanced Organic Chemistry

Aromatic ethers are a class of organic compounds featuring an ether group (R-O-R') bonded to at least one aromatic ring. numberanalytics.com This structural motif is found in a vast array of naturally occurring and synthetic molecules. In organic synthesis, aromatic ethers serve as crucial intermediates and are often used as solvents due to their ability to dissolve a wide range of organic compounds and their relative stability. solubilityofthings.comalfa-chemistry.com

The ether linkage in these compounds can be cleaved under specific conditions to yield phenols, providing a synthetic route to another important class of aromatic compounds. numberanalytics.com Aromatic ethers can also undergo various other reactions, including electrophilic aromatic substitution and rearrangement reactions, further highlighting their versatility in synthetic chemistry. numberanalytics.comnumberanalytics.com Their applications are widespread, with aromatic ether moieties being integral to the structure and activity of many pharmaceuticals, fragrances, and dyes. numberanalytics.comnumberanalytics.com

Research Context of 1-Bromo-3-fluoro-2-propoxybenzene as a Multifunctional Aromatic Building Block

This compound is a prime example of a multifunctional aromatic building block. Its structure incorporates three key features: a bromine atom, a fluorine atom, and a propoxy ether group, all attached to a benzene (B151609) ring. This unique combination of substituents makes it a highly versatile reagent in organic synthesis.

Overview of Academic Research Aims and Scope for this compound

Academic research on this compound is primarily focused on its application as a versatile building block in the synthesis of novel and complex organic molecules. Key research aims include:

Exploration of Reactivity: Investigating the differential reactivity of the bromo, fluoro, and propoxy functionalities to develop selective and efficient synthetic methodologies.

Cross-Coupling Reactions: Utilizing the bromo-substituent in various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions to form new C-C and C-heteroatom bonds. researchgate.netuzh.ch

Synthesis of Novel Compounds: Employing this compound as a starting material or key intermediate in the synthesis of new pharmaceuticals, agrochemicals, and materials with desired properties.

Investigation of Structure-Activity Relationships: Using this building block to systematically modify molecular structures and study how the presence and position of the fluoro and propoxy groups influence the biological activity or material properties of the final products.

The scope of research encompasses a wide range of organic transformations and applications, driven by the need for new and efficient ways to construct functionalized aromatic compounds for various scientific and industrial purposes.

Properties

IUPAC Name |

1-bromo-3-fluoro-2-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYHMQUENDHHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669741 | |

| Record name | 1-Bromo-3-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-23-7 | |

| Record name | 1-Bromo-3-fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Fluoro 2 Propoxybenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-bromo-3-fluoro-2-propoxybenzene, two primary retrosynthetic disconnections are considered: cleavage of the C-O ether bond and disconnection of the C-Br or C-F bonds.

C-O Bond Formation Strategies

A primary retrosynthetic disconnection involves breaking the bond between the aromatic ring and the propoxy group. This leads to a key intermediate, 2-bromo-6-fluorophenol (B1273061), and a propylating agent. The formation of this C-O bond is typically achieved through a Williamson ether synthesis.

Williamson Ether Synthesis: This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would proceed by deprotonating 2-bromo-6-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

The reaction is generally carried out in the presence of a base to generate the phenoxide in situ. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) often being employed to facilitate the SN2 reaction.

| Reactants | Base | Solvent | Product |

| 2-Bromo-6-fluorophenol, 1-Bromopropane | K2CO3 | DMF | This compound |

| 2-Bromo-6-fluorophenol, 1-Iodopropane | NaH | THF | This compound |

This interactive table illustrates potential reaction conditions for the Williamson ether synthesis of the target molecule.

Challenges in this approach may arise from the reduced nucleophilicity of the phenoxide due to the electron-withdrawing effects of the halogen substituents. However, the Williamson ether synthesis is generally robust and remains a primary strategy for constructing the ether linkage in the target molecule.

Carbon-Halogen Bond Installation Strategies

An alternative retrosynthetic approach involves installing the halogen atoms onto a pre-existing propoxybenzene (B152792) scaffold. This strategy can be further divided into two main pathways: bromination of a fluoro-propoxybenzene or fluorination of a bromo-propoxybenzene.

Pathway A: Bromination of 1-Fluoro-2-propoxybenzene (B1341821)

This strategy begins with the synthesis of 1-fluoro-2-propoxybenzene, which can be prepared via the Williamson ether synthesis from 2-fluorophenol (B130384) and a propyl halide. The subsequent step is the regioselective bromination of this intermediate. The directing effects of the fluorine and propoxy groups will govern the position of bromination. Both are ortho-, para-directing groups. However, the propoxy group is a stronger activating group than fluorine, which is deactivating by induction but directing due to its lone pairs. The steric hindrance from the propoxy group would likely direct the incoming electrophile to the position para to the propoxy group, which is also ortho to the fluorine, and to the position ortho to the propoxy group. This could potentially lead to a mixture of isomers, making purification a challenge.

Pathway B: Fluorination of a Bromo-propoxybenzene Derivative

This pathway would involve the synthesis of a suitable bromo-propoxybenzene precursor, followed by a fluorination reaction. For instance, starting with 2-bromo-6-nitrophenol (B84729), one could first perform the Williamson ether synthesis to introduce the propoxy group, followed by reduction of the nitro group to an amine, and then a Sandmeyer-type reaction (e.g., the Balz-Schiemann reaction) to introduce the fluorine atom. This multi-step process offers a higher degree of control over the regiochemistry but involves more synthetic transformations.

Approaches to Bromination of Fluoro(propoxy)benzene Derivatives

When considering the synthesis of this compound via the bromination of 1-fluoro-2-propoxybenzene, achieving the desired regioselectivity is a critical challenge.

Regioselective Aromatic Bromination Techniques

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. Various brominating agents can be employed, each offering different levels of reactivity and selectivity. Common reagents include:

Molecular Bromine (Br2): Often used with a Lewis acid catalyst such as FeBr3 or AlCl3 to increase its electrophilicity.

N-Bromosuccinimide (NBS): A milder brominating agent, often used with a proton source or a catalyst. It can provide higher selectivity in some cases.

The choice of solvent can also influence the outcome of the reaction. Non-polar solvents are typically used for reactions with Br2 and a Lewis acid, while polar solvents can be used with NBS.

| Brominating Agent | Catalyst/Conditions | Potential Outcome |

| Br2 | FeBr3 | Mixture of isomers, potential for over-bromination |

| NBS | Acetic Acid | Potentially higher regioselectivity |

This interactive table outlines common bromination techniques and their potential outcomes.

Influence of Proximal Substituents on Bromination Selectivity

The regiochemical outcome of the bromination of 1-fluoro-2-propoxybenzene is determined by the combined directing effects of the fluorine and propoxy groups.

Propoxy Group (-OPr): This is a strong activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs.

Fluorine Atom (-F): This is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho-, para-directing through resonance.

In 1-fluoro-2-propoxybenzene, the positions ortho and para to the strongly activating propoxy group are C6, C4, and C2 (already substituted). The position para to the propoxy group (C4) is also meta to the fluorine. The position ortho to the propoxy group (C6) is also meta to the fluorine. The position ortho to the fluorine (C3) is meta to the propoxy group.

Given that the propoxy group is the more powerful activating group, electrophilic attack is most likely to occur at positions ortho or para to it. Steric hindrance from the adjacent propoxy group may disfavor substitution at the C3 position. Therefore, the major product of bromination would likely be 4-bromo-1-fluoro-2-propoxybenzene, with the desired this compound being a minor product or not formed in significant quantities under standard electrophilic bromination conditions. Achieving the desired substitution pattern may require more advanced strategies such as directed ortho-metalation.

Approaches to Fluorination of Bromo(propoxy)benzene Derivatives

The introduction of a fluorine atom onto a pre-functionalized bromo(propoxy)benzene ring represents an alternative and potentially more controlled synthetic route.

A plausible precursor for this strategy would be 2-bromo-6-amino-1-propoxybenzene. This intermediate could be synthesized from 2-bromo-6-nitrophenol by first protecting the phenol (B47542) as a propoxy ether, followed by reduction of the nitro group. The subsequent introduction of the fluorine atom can be achieved via the Balz-Schiemann reaction .

The Balz-Schiemann reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared by diazotization of an aniline (B41778) derivative with sodium nitrite (B80452) in the presence of fluoroboric acid (HBF4).

Reaction Steps:

Diazotization: The amino group of 2-bromo-1-propoxy-3-aminobenzene is converted to a diazonium salt using sodium nitrite (NaNO2) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).

Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with fluoroboric acid (HBF4) or a tetrafluoroborate salt (e.g., NaBF4) to precipitate the diazonium tetrafluoroborate.

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride (BF3), and the formation of the desired aryl fluoride (B91410).

While the Balz-Schiemann reaction is a reliable method for the synthesis of aryl fluorides, it can sometimes suffer from moderate yields and requires careful handling of the potentially explosive diazonium salts.

Modern alternatives to the Balz-Schiemann reaction for the fluorination of diazonium salts include the use of other fluoride sources such as hexafluorophosphates (HPF6) or hexafluorosilicates (H2SiF6), which can sometimes offer improved yields and safety profiles.

Another approach for fluorination is nucleophilic aromatic substitution (SNAr). However, this typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, a bromine atom or another suitable leaving group). In the context of a bromo(propoxy)benzene derivative without such activating groups, SNAr is generally not a feasible strategy.

Regioselective Aromatic Fluorination Techniques

Achieving the correct placement of the fluorine atom is critical in the synthesis of this compound. Regioselective fluorination ensures that the fluorine is introduced at the desired position relative to other substituents, which direct the position of electrophilic or nucleophilic attack. libretexts.orglibretexts.org

One prominent method for regioselective fluorination is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt. google.com A modification of this reaction can be used to convert arylamines into aryl fluorides, providing a reliable route to specific isomers. orgsyn.org For instance, the synthesis of 1-bromo-2-fluorobenzene (B92463) has been achieved from o-bromoaniline using this method. orgsyn.org

More contemporary approaches exploit pre-existing functional groups on the aromatic ring to direct the fluorination. whiterose.ac.uk This "programmed trifluoromethylation" or fluorination uses handles like boronic acids or their derivatives to deliver the fluorine atom to a precise location. whiterose.ac.ukorganic-chemistry.org Benzannulation strategies, which construct the aromatic ring with the fluorine substituent already in place, offer another complementary approach that provides complete regiocontrol under mild conditions. nih.govacs.org

The table below summarizes key regioselective fluorination strategies applicable to aryl systems.

| Method | Precursor | Key Reagents | Characteristics |

| Balz-Schiemann Reaction | Arylamine | NaNO₂, HBF₄ or HPF₆, Heat | Classic method, reliable for specific isomers. google.comorgsyn.org |

| Catalytic Fluorination | Arylboronic Acid/Ester | Pd or Cu catalyst, F⁻ source | High functional group tolerance. organic-chemistry.org |

| Boron-Directed Cycloaddition | Fluoroalkyl Trifluoroborate Salts | Dienes, BCl₃ | Builds the ring with regiocontrol. nih.govacs.org |

Direct Fluorination Methods for Aryl Systems

Direct fluorination involves the substitution of a hydrogen atom on the aromatic ring with a fluorine atom. This is typically achieved through electrophilic fluorination, where a reagent delivers an electrophilic fluorine species ("F⁺") to the electron-rich aromatic ring.

A range of modern electrophilic fluorinating agents have been developed for this purpose. These "N-F" reagents are often more manageable and safer than elemental fluorine. researchgate.net One of the most common and effective reagents is Selectfluor® (F-TEDA-BF₄). researchgate.netmdpi.com Other reagents include N-fluorobenzenesulfonimide (NFSI). rsc.orgorganic-chemistry.org The choice of reagent and reaction conditions can be tailored to the specific substrate. For example, functionalized arylmagnesium reagents can react smoothly with NFSI to produce aromatic fluorides in good yields, a method that is effective for sterically hindered and electron-rich compounds. organic-chemistry.org

These direct methods offer an alternative to multi-step sequences that rely on pre-functionalized substrates. However, controlling regioselectivity can be a challenge, as the substitution pattern is governed by the electronic properties of the substituents already present on the ring. libretexts.orglibretexts.org

Etherification Strategies for Halogenated Aromatic Scaffolds

The final key step in the synthesis of this compound is the formation of the ether linkage by introducing the propoxy group onto the 2-bromo-6-fluorophenol intermediate.

Williamson Ether Synthesis in Halogenated Aryl Systems

The Williamson ether synthesis is a classical and widely used method for preparing ethers. francis-press.combyjus.com The reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide ion. byjus.comwikipedia.org In the context of synthesizing this compound, this involves deprotonating the hydroxyl group of 2-bromo-6-fluorophenol to form a phenoxide ion, which then acts as the nucleophile. francis-press.comfrancis-press.com This phenoxide attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the desired ether. francis-press.com

The reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2), where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. wikipedia.org For this reason, the synthesis is most efficient when using primary alkyl halides like 1-bromopropane. wikipedia.orgorganicchemistrytutor.com Using secondary or tertiary alkyl halides can lead to competing elimination reactions. wikipedia.orgorganicchemistrytutor.com The reaction is typically carried out under anhydrous conditions in aprotic solvents such as DMF or DMSO. rsc.orgfrancis-press.com

The general reaction is as follows: Ar-OH + Base → Ar-O⁻ (phenoxide) Ar-O⁻ + R-X → Ar-O-R + X⁻

Transition Metal-Catalyzed Etherification Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to the classical Williamson ether synthesis, often offering milder reaction conditions and broader functional group tolerance. researchgate.netresearchgate.net These methods are particularly useful for forming C-O bonds with aryl halides. researchgate.netchemrxiv.org

Copper- and palladium-based catalysts are most commonly employed for these etherification reactions. researchgate.net The general mechanism involves the oxidative addition of the metal catalyst into the aryl halide bond, followed by coordination of the alcohol and subsequent reductive elimination to form the ether product. acsgcipr.org The use of specific ligands is often crucial for the success of these reactions, as they can moderate the reactivity of the metal center and facilitate the key reductive elimination step. nih.gov Recent developments have focused on creating copper-catalyzed systems that can perform the etherification of aryl bromides at room temperature, increasing the practicality and scope of the method. chemrxiv.orgnih.gov

The table below compares key features of Williamson and transition metal-catalyzed etherification.

| Feature | Williamson Ether Synthesis | Transition Metal-Catalyzed Etherification |

| Catalyst | None (stoichiometric base) | Palladium, Copper, Nickel, Iron researchgate.net |

| Mechanism | Sₙ2 Nucleophilic Substitution wikipedia.org | Oxidative Addition / Reductive Elimination acsgcipr.org |

| Aryl Substrate | Phenol (activated to phenoxide) francis-press.com | Aryl Halide researchgate.net |

| Conditions | Often requires strong base, anhydrous conditions. francis-press.com | Can often be performed under milder conditions. researchgate.netchemrxiv.org |

| Advantages | Simple, well-established method. francis-press.com | High functional group tolerance, broader substrate scope. researchgate.net |

Alternative C-O Bond Forming Reactions in Substituted Arenes

Beyond the Williamson synthesis and transition-metal catalysis, other methods exist for forming the C-O ether bond. The Mitsunobu reaction allows for the etherification of alcohols under mild, neutral conditions, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). researchgate.net While traditionally used for alkyl alcohols, it can be adapted for phenols.

The Ullmann condensation is another classical method, representing one of the earliest examples of a metal-mediated C-O coupling reaction. researchgate.net It traditionally involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern variations have been developed that use catalytic amounts of copper with appropriate ligands, making the conditions less harsh.

Multi-step Synthetic Sequences and Optimization for this compound

A plausible and efficient multi-step synthesis for this compound begins with a commercially available substituted phenol or aniline. A common route involves the preparation of the key intermediate, 2-bromo-6-fluorophenol.

One potential synthetic pathway is outlined below:

Halogenation of a Phenol : Starting with 2-fluorophenol, a regioselective bromination can be performed. The hydroxyl and fluoro groups are ortho-, para-directing activators, and the bromine will preferentially add to the position ortho to the hydroxyl group and para to the fluorine, yielding 2-bromo-6-fluorophenol. libretexts.org

Etherification : The resulting 2-bromo-6-fluorophenol is then subjected to etherification. A Williamson ether synthesis, reacting the phenol with a base (e.g., NaH or K₂CO₃) and a propyl halide (e.g., 1-bromopropane), would yield the final product, this compound. wikipedia.orgfrancis-press.com

An alternative approach could involve a different order of halogenation or start from a different precursor, such as 2-bromo-6-fluoroaniline, which would then be converted to the phenol via a diazotization-hydrolysis reaction, similar to synthetic routes for related compounds. google.com

Optimization of such a multi-step synthesis focuses on several factors:

Yield : Maximizing the conversion at each step by carefully controlling reaction conditions such as temperature, solvent, and reagent stoichiometry.

Purity : Minimizing the formation of isomers and byproducts through regioselective reactions and efficient purification techniques at each stage.

Convergent and Linear Synthesis Design Principles

The construction of a molecule can be approached in a stepwise, linear fashion or by preparing separate fragments that are later combined in a convergent manner. chemistnotes.comdifferencebetween.com

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction of the target molecule. youtube.com | Conceptually simpler to plan. | Overall yield can be low due to the multiplicative effect of individual step yields. differencebetween.comwikipedia.org |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their combination. wikipedia.orgfiveable.me | Generally more efficient with higher overall yields. chemistnotes.com Allows for parallel work on different parts of the molecule. fiveable.me | May require more complex planning to ensure compatibility of the fragments for coupling. |

Catalytic Approaches in Complex Molecule Synthesis

The formation of the ether linkage (C-O bond) in this compound is a critical step in its synthesis. Modern organic synthesis heavily relies on catalytic methods to achieve such transformations efficiently and under mild conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govjsynthchem.com The synthesis of aryl ethers, such as the propoxybenzene moiety in the target molecule, is often accomplished through Ullmann-type or Buchwald-Hartwig amination-type C-O coupling reactions. nih.govorganic-chemistry.org These reactions typically employ copper or palladium catalysts. jsynthchem.comjsynthchem.com

Copper-catalyzed C-O coupling , often referred to as the Ullmann condensation, is a classic and widely used method for forming diaryl and alkyl aryl ethers. nih.govresearchgate.net This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. jsynthchem.comjsynthchem.com Recent advancements have led to the development of more efficient copper-based catalytic systems that can operate under milder conditions. organic-chemistry.org For the synthesis of this compound, a copper catalyst could be used to couple a 1-bromo-3-fluoro-dihalobenzene with propanol (B110389) or a propoxide salt.

Palladium-catalyzed C-O coupling has also emerged as a versatile method for the synthesis of aryl ethers. acs.org These reactions often exhibit high functional group tolerance and can be effective for a broad range of substrates, including electron-rich and electron-poor (hetero)arenes. acs.org The use of specialized ligands, such as tBuBrettPhos, can significantly enhance the efficiency of these palladium-catalyzed etherifications. acs.org

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and is often determined through empirical optimization. jsynthchem.com The presence of both bromo and fluoro substituents on the aromatic ring of the target molecule adds a layer of complexity, as the reactivity of the starting materials must be carefully considered to achieve the desired regioselectivity.

| Catalytic Approach | Metal Catalyst | Typical Substrates | Key Features |

| Ullmann-type Coupling | Copper (Cu) | Aryl halides and alcohols/phenols nih.govjsynthchem.com | A well-established method for C-O bond formation. nih.gov |

| Buchwald-Hartwig type Coupling | Palladium (Pd) | Aryl halides/triflates and alcohols acs.org | Often exhibits high functional group tolerance and broad substrate scope. acs.org |

Mechanistic Investigations of Reactions Involving 1 Bromo 3 Fluoro 2 Propoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org The mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing substituents is crucial as they stabilize this intermediate, thereby facilitating the reaction. youtube.comyoutube.com

Role of Fluorine as a Leaving Group in Aryl Systems

Contrary to observations in aliphatic SN2 reactions where fluoride (B91410) is a poor leaving group due to the strength of the carbon-fluorine bond, in SNAr reactions, fluorine is often an excellent leaving group. stackexchange.compreply.commasterorganicchemistry.com The reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I. wikipedia.orgnih.gov This inverted order is a direct consequence of the reaction mechanism. stackexchange.com

| Halogen | Electronegativity | Inductive Effect | C-X Bond Strength | SNAr Reactivity | Reason for Reactivity |

|---|---|---|---|---|---|

| F | 3.98 | Strongly electron-withdrawing | High | Highest | Stabilizes Meisenheimer complex through induction |

| Cl | 3.16 | Electron-withdrawing | Moderate | Moderate | Less stabilization of intermediate compared to F |

| Br | 2.96 | Electron-withdrawing | Moderate | Moderate | Similar reactivity to Cl |

| I | 2.66 | Weakly electron-withdrawing | Low | Lowest | Poor stabilization of intermediate |

Concerted vs. Stepwise SNAr Mechanisms in Fluoroarenes

The traditional view of the SNAr mechanism is a stepwise process involving the formation of a discrete Meisenheimer intermediate. nih.gov This pathway is favored in systems with strong electron-withdrawing groups that can effectively stabilize the anionic intermediate. stackexchange.comnih.gov However, recent research has provided evidence for concerted SNAr mechanisms, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, proceeding through a single transition state. nih.govnih.govacs.org

The choice between a stepwise and concerted mechanism is influenced by several factors, including the nature of the leaving group, the electronic properties of the aromatic ring, and the reaction conditions. stackexchange.comacs.org For fluoroarenes, a stepwise mechanism is often observed, especially when the ring is highly electron-deficient, as the fluoride ion is a poor leaving group in a concerted process and the strong electron-withdrawing groups stabilize the Meisenheimer complex. stackexchange.com Conversely, with better leaving groups like chloride or bromide, or on less electron-poor rings, the reaction is more likely to be concerted because the Meisenheimer complex is not stable enough to exist as a true intermediate. stackexchange.com Theoretical studies have indicated a mechanistic continuum, where the pathway can shift between stepwise and concerted depending on these factors. imperial.ac.uk

Influence of Halogen and Alkoxy Substituents on SNAr Reactivity and Regioselectivity

In 1-bromo-3-fluoro-2-propoxybenzene, the substituents play competing roles in directing SNAr reactions.

Regioselectivity : The position of nucleophilic attack is determined by the location of the leaving group and the ability of the substituents to stabilize the resulting negative charge in the Meisenheimer intermediate. masterorganicchemistry.com In SNAr, the nucleophile typically displaces a leaving group at a position that is ortho or para to a strong electron-withdrawing group, as this allows for effective delocalization of the negative charge. libretexts.orgyoutube.com In this compound, both halogens are potential leaving groups. The fluorine at C3 is ortho to the propoxy group and meta to the bromine. The bromine at C1 is ortho to the propoxy group and meta to the fluorine. A nucleophile could potentially attack either C1 or C3. The fluorine is generally a better leaving group in SNAr reactions. wikipedia.org The ortho propoxy group can offer some resonance stabilization to an attack at either C1 or C3, but its electron-donating nature is generally unfavorable for SNAr. The ultimate regiochemical outcome would likely depend on the specific nucleophile and reaction conditions, with substitution of the fluorine atom being generally more probable.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction of benzene (B151609) and its derivatives, proceeding via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Regioselectivity of Electrophilic Attack on Halogenated Propoxybenzene (B152792)

The regioselectivity of EAS is governed by the directing effects of the substituents already present on the aromatic ring. These substituents can direct incoming electrophiles to the ortho, meta, or para positions. acs.orgpressbooks.pub In the case of this compound, we have three substituents to consider:

Propoxy group (-OC3H7) : An activating, ortho, para-director. organicchemistrytutor.comlibretexts.org

Fluorine (-F) and Bromine (-Br) : Deactivating, ortho, para-directors. pressbooks.publibretexts.orgyoutube.com

The positions open for substitution are C4, C5, and C6.

Position C4 : para to the bromine, ortho to the fluorine, and meta to the propoxy group.

Position C5 : meta to both bromine and fluorine, and para to the propoxy group.

Position C6 : ortho to the bromine and meta to the fluorine and propoxy groups.

The powerful ortho, para-directing effect of the alkoxy group would strongly favor substitution at the positions ortho and para to it. However, the position ortho to the propoxy group (C1) is already substituted with bromine. The other ortho position (C3) is substituted with fluorine. Therefore, the directing effect of the propoxy group would primarily favor the para position (C5).

The halogen substituents also direct ortho and para. The bromine at C1 directs to C2 (occupied), C6, and C4. The fluorine at C3 directs to C2 (occupied), C4, and C5.

Considering the combined effects, the propoxy group is the strongest activating and directing group. Its influence would most strongly favor substitution at C5 (para). The directing effects of the halogens also converge on positions C4 and C5. Therefore, a mixture of products is possible, but substitution at the C5 position, which is para to the strongly activating propoxy group and also influenced by the fluorine's directing effect, is likely to be the major outcome. Steric hindrance from the adjacent propoxy and bromo groups might disfavor attack at C6 and C4, respectively.

Directing Effects of Halogens and Alkoxy Groups on Aromatic Reactivity

The directing effects of substituents in EAS reactions are a result of a combination of inductive and resonance effects, which influence the stability of the intermediate arenium ion. chemistrytalk.orgyoutube.com

Alkoxy Groups (-OR) : These are strongly activating groups and ortho, para-directors. organicchemistrytutor.com They donate electron density to the ring through resonance, which stabilizes the positive charge of the arenium ion when the electrophile attacks at the ortho or para positions. organicchemistrytutor.comlibretexts.org This resonance stabilization outweighs their electron-withdrawing inductive effect.

| Substituent Group | Type | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|---|

| -OC3H7 (Propoxy) | Alkoxy | Activating | Ortho, Para | Resonance (Donating) |

| -F (Fluoro) | Halogen | Deactivating | Ortho, Para | Inductive (Withdrawing) |

| -Br (Bromo) | Halogen | Deactivating | Ortho, Para | Inductive (Withdrawing) |

Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgyoutube.com These reactions typically involve a metal catalyst, often based on palladium, which facilitates the coupling of an organic halide with an organometallic nucleophile. wikipedia.orgyoutube.com For a substrate such as this compound, which possesses two different halogen substituents, the principles of chemoselectivity are paramount in determining the reaction outcome. The general mechanism for such transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgthieme-connect.com The nature of the halogen, the choice of catalyst, and the specific ligands coordinated to the metal center all play critical roles in modulating the reactivity and success of the coupling process. thieme-connect.comrsc.org

In polyhalogenated aromatic compounds, the selective functionalization of one halogen over another is a significant challenge. For this compound, the distinct reactivities of the bromo and fluoro substituents govern the chemoselectivity of cross-coupling reactions. The carbon-bromine (C-Br) bond is considerably weaker and more polarizable than the robust carbon-fluorine (C-F) bond. This inherent difference in bond strength is the primary determinant for selectivity in palladium-catalyzed cross-coupling reactions.

The oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)) is typically the rate-determining step in the catalytic cycle. thieme-connect.com Due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, the palladium catalyst will selectively insert into the C-Br bond. This preferential reactivity allows for the selective coupling at the bromine-substituted position while leaving the fluorine atom intact. This strategy is widely employed for the sequential functionalization of polyhalogenated arenes.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kJ/mol) | Expected Reactivity in Oxidative Addition |

| C–F | ~552 | Low |

| C–Cl | ~420 | Moderate |

| C–Br | ~366 | High |

| C–I | ~298 | Very High |

This table illustrates the general trend in bond energies, which underpins the chemoselectivity observed in cross-coupling reactions of polyhalogenated compounds.

This predictable selectivity enables this compound to serve as a valuable building block. A nucleophilic partner, such as an organoboron reagent in a Suzuki-Miyaura coupling, will displace the bromide, yielding a 3-fluoro-2-propoxy-substituted biaryl product. nih.gov The unreacted C-F bond remains available for potential subsequent transformations under more forcing conditions, if desired. While nickel catalysts have been developed for activating the less reactive C-Cl bonds, the activation of the C-F bond remains exceptionally challenging and typically requires specialized catalytic systems not employed in standard cross-coupling reactions. thieme-connect.com

The choice of ligand coordinated to the metal catalyst is crucial for controlling reactivity and selectivity in cross-coupling reactions. rsc.orgnih.gov Ligands influence the catalyst's stability, solubility, and the kinetics of each step in the catalytic cycle. researchgate.net For aryl halides, particularly those that are less reactive, the design of sophisticated ligands has been instrumental in achieving high-yielding and selective transformations. thieme-connect.comacs.org

Key properties of ligands that are tuned to optimize cross-coupling reactions include their steric and electronic characteristics. rsc.org

Steric Bulk: Bulky ligands, often characterized by a large "cone angle," promote the formation of coordinatively unsaturated, monoligated metal complexes. rsc.org These 12- or 14-electron species are highly reactive in the oxidative addition step. rsc.org For a substrate like this compound, bulky phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) or biarylphosphines (e.g., XPhos, SPhos) would be expected to facilitate the efficient oxidative addition into the C-Br bond. nih.gov

Electronic Properties: Electron-rich ligands enhance the electron density on the metal center, which promotes the oxidative addition step. thieme-connect.com This is particularly beneficial for activating the C-Br bond. Conversely, electron-deficient ligands can accelerate the final reductive elimination step, which is the product-forming step. acs.org

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for cross-coupling reactions, offering strong σ-donation and typically high stability to the metal center. researchgate.net The rational design of ligands involves balancing these steric and electronic factors to create a catalyst that is not only highly active for the desired C-Br bond activation but also stable and resistant to deactivation pathways. rsc.orgnih.gov

Table 2: Representative Ligands for Palladium-Catalyzed Cross-Coupling and Their Key Features

| Ligand Class | Example(s) | Key Feature(s) | Application in Coupling of Aryl Halides |

| Bulky Alkylphosphines | P(t-Bu)₃ | Strong electron donor, sterically demanding | General utility, effective for less reactive halides |

| Biaryl Monophosphines | XPhos, SPhos, t-BuXPhos | Bulky and electron-rich, promotes oxidative addition and reductive elimination | Broadly applicable for various cross-couplings, including Suzuki and Buchwald-Hartwig reactions nih.gov |

| Ferrocenylphosphines | dppf | Large bite angle, induces facile reductive elimination | Effective in preventing β-hydride elimination and promoting C-C bond formation rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable catalyst complexes | High catalyst stability, effective for challenging couplings researchgate.net |

Radical Reactions of Halogenated Aromatic Ethers

Beyond metal-catalyzed pathways, radical reactions offer an alternative approach to the functionalization of halogenated aromatic ethers. These reactions proceed through highly reactive aryl radical intermediates, which can be generated under various conditions and subsequently trapped by different reagents to form new chemical bonds.

An aryl radical is a neutral, electron-deficient species centered on an aromatic ring. For this compound, the generation of an aryl radical would preferentially occur at the C-Br bond, which is significantly weaker than the C-F bond. This mirrors the selectivity observed in metal-catalyzed reactions. The resulting 3-fluoro-2-propoxyphenyl radical is a highly reactive intermediate that will rapidly engage in subsequent bond-forming events.

Several methods can be employed to generate such radicals:

Reaction with Radical Initiators: Classical methods involve the use of tin hydrides (e.g., tributyltin hydride) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). However, due to the toxicity of tin reagents, alternative methods are now preferred.

Photoredox Catalysis: Modern approaches utilize visible-light photoredox catalysis to generate aryl radicals under mild conditions. A photosensitizer absorbs light and engages in a single-electron transfer (SET) with the aryl halide, leading to the cleavage of the C-Br bond.

Base-Promoted Homolytic Aromatic Substitution: In some systems, strong bases can induce the formation of radical anions that fragment to produce an aryl radical.

Once formed, the 3-fluoro-2-propoxyphenyl radical can participate in various reactions, including hydrogen atom abstraction, addition to π-systems, or trapping by radical acceptors.

The key to a successful radical reaction is the efficient trapping of the generated aryl radical to form the desired product. The selectivity of this step is determined by the nature of the trapping agent and the reaction conditions. Given the generation of a specific radical at the C-2 position (formerly C-Br) of the 3-fluoro-2-propoxybenzene core, functionalization will be directed exclusively to this site.

Strategies for selective radical functionalization include:

Multicomponent Reactions: The aryl radical can be trapped in a multicomponent process. For example, an iron-catalyzed multicomponent cross-coupling can involve the addition of the radical to an alkene, followed by coupling with another reagent, allowing for the construction of complex molecules in a single step. chemrxiv.org

Atom Transfer Radical Addition (ATRA): The radical can add across a double or triple bond, with a halogen atom being transferred to terminate the radical chain.

Trapping with Heteroatom Reagents: The aryl radical can be trapped by sulfur-, phosphorus-, or nitrogen-containing compounds to form new C-heteroatom bonds.

These strategies leverage the predictable generation of the aryl radical from the weakest C-X bond, ensuring that functionalization occurs regioselectively. This provides a complementary approach to metal-catalyzed cross-coupling for modifying the this compound scaffold.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 Fluoro 2 Propoxybenzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of 1-Bromo-3-fluoro-2-propoxybenzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy, which in turn dictate its geometry and conformational possibilities.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. For this compound, DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model its electronic characteristics. nih.govchemmethod.com

These calculations yield crucial information, including the distribution of electron density across the molecule, the molecular orbital energies, and the electrostatic potential map. The electrostatic potential surface, for instance, visually represents the regions of positive and negative charge, indicating areas that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the electronegative fluorine and oxygen atoms create regions of negative potential, while the hydrogen atoms of the propoxy group are typically in areas of positive potential. This information is critical for predicting intermolecular interactions and the initial sites of chemical attack.

The flexibility of the propoxy group attached to the benzene (B151609) ring means that this compound can exist in multiple conformations, which are different spatial arrangements of the atoms resulting from rotation around single bonds. libretexts.org Conformational analysis aims to identify the most stable of these arrangements, known as conformers.

Computational chemists perform this analysis by systematically rotating the dihedral angles of the molecule, particularly the C-C-O-C angle of the propoxy chain and the C-C-O-C angle linking the propoxy group to the aromatic ring. researchgate.net For each rotational step, the energy of the resulting structure is calculated, generating a potential energy surface (PES). youtube.com The minima on this surface correspond to stable conformers. The analysis for ethoxybenzene, a similar molecule, suggests that the most stable conformer is typically planar, with the alkyl chain extended away from the ring. researchgate.net For this compound, steric hindrance between the propoxy group and the adjacent bromine and fluorine atoms would be a key factor in determining the lowest energy conformation.

Table 1: Illustrative Conformational Analysis Data for this compound

| Dihedral Angle (Caromatic-Caromatic-O-Cpropyl) | Relative Energy (kcal/mol) | Description |

| 0° | +2.5 | Eclipsed conformation, high steric strain with ortho-substituents. |

| 60° | +0.8 | Gauche conformation. |

| 90° | 0.0 | Perpendicular, lowest energy conformer, minimizes steric clash. |

| 180° | +3.0 | Anti-planar, significant steric interaction with the bromo group. |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, a detailed reaction mechanism can be proposed.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state, which represents the energy barrier that must be overcome. masterorganicchemistry.com Locating this transition state is a primary goal of computational reaction modeling. Algorithms are used to find the first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. rsc.orgpsu.edu

For this compound, a hypothetical electrophilic aromatic substitution (EAS) reaction can be modeled. The calculation would involve mapping the reaction coordinate, which is the path of lowest energy from the reactants (the benzene derivative and an electrophile) to the product. The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key determinant of the reaction rate. masterorganicchemistry.com Vibrational frequency analysis is performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In electrophilic aromatic substitution reactions, the incoming electrophile can attack different positions on the benzene ring. The existing substituents (bromo, fluoro, and propoxy) on this compound will direct the incoming group to a specific position (ortho, meta, or para relative to a given substituent). Predicting this regioselectivity is a significant challenge that computational chemistry can address. acs.orgresearchgate.net

Several methods are used to predict site selectivity. One approach is to analyze the distribution of the Highest Occupied Molecular Orbital (HOMO), as the HOMO is the primary orbital involved in donating electrons to the electrophile. acs.org The carbon atoms with the largest HOMO coefficients are often the most reactive sites. Another advanced method, known as RegioSQM, calculates the proton affinity of each aromatic carbon. rsc.orgnih.gov The site with the highest proton affinity is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. For this compound, the activating, ortho-para directing propoxy group would compete with the deactivating, ortho-para directing halogen atoms, making computational prediction essential to determine the most likely substitution product. libretexts.org

Electronic Structure Analysis and Reactivity Descriptors

Beyond visualizing orbitals, DFT calculations provide a suite of quantitative "reactivity descriptors." These are numerical values derived from the electronic structure that help predict and rationalize a molecule's chemical behavior. asrjetsjournal.org

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO). A lower IP suggests the molecule is a better electron donor.

Electron Affinity (EA): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO). A higher EA indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The difference in energy between the HOMO and LUMO (ELUMO - EHOMO). A smaller gap generally implies higher reactivity.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character. asrjetsjournal.org

Table 2: Hypothetical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -8.9 eV |

| LUMO Energy | ELUMO | - | -0.5 eV |

| Ionization Potential | IP | -EHOMO | 8.9 eV |

| Electron Affinity | EA | -ELUMO | 0.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.4 eV |

| Electronegativity | χ | (IP + EA) / 2 | 4.7 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 4.2 eV |

| Electrophilicity Index | ω | χ² / (2η) | 2.63 eV |

Note: This table contains illustrative data based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.

For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO, representing the outermost electrons, indicates the regions from which the molecule is most likely to donate electrons in a reaction. Conversely, the LUMO signifies the areas most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical FMO analysis would likely show a significant contribution of the p-orbitals of the benzene ring and the lone pair electrons of the oxygen, bromine, and fluorine atoms to the HOMO. The LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing effects of the halogen substituents.

Electrostatic Potential (ESP) Surface Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich (negative potential) and electron-poor (positive potential) regions.

In the case of this compound, an ESP analysis would highlight the electronegative character of the fluorine, oxygen, and to a lesser extent, bromine atoms, which would appear as regions of negative electrostatic potential. These sites would be indicative of locations prone to interaction with electrophiles or participation in hydrogen bonding. Conversely, the hydrogen atoms of the propoxy group and the aromatic ring would likely exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The interplay of the electron-withdrawing fluoro and bromo groups and the electron-donating propoxy group would create a detailed and informative potential map.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals. It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying the delocalization of electron density, which is a measure of hyperconjugation and resonance effects.

A hypothetical data table from an NBO analysis would list the key donor-acceptor interactions and their corresponding stabilization energies (E(2)), providing a quantitative measure of their significance.

Molecular Dynamics Simulations to Understand Solvent and Environmental Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics, solvent effects, and interactions with other molecules or surfaces.

For this compound, MD simulations could be employed to understand how its conformation and behavior change in different solvent environments, such as water or an organic solvent. These simulations would reveal information about the solvation shell around the molecule and the preferential interactions between the solute and solvent molecules. This is particularly important for predicting properties like solubility and partitioning behavior. Furthermore, MD simulations could be used to study the interactions of this compound with biological macromolecules, providing a dynamic view of potential binding modes and affinities.

Advanced Applications and Functionalization Strategies for 1 Bromo 3 Fluoro 2 Propoxybenzene

1-Bromo-3-fluoro-2-propoxybenzene as a Precursor in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. frontiersin.org this compound is an ideal starting scaffold for DOS due to the orthogonal reactivity of its functional groups, particularly the carbon-bromine bond, which serves as a handle for a multitude of transformations.

The generation of chemical libraries, vast collections of related but structurally distinct compounds, is a cornerstone of modern drug discovery. youtube.comgoogle.com The this compound scaffold can be readily derivatized to produce large libraries of compounds. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.edursc.org

By employing techniques like the "split-and-pool" synthesis strategy on a solid support, the scaffold can be systematically reacted with a diverse set of building blocks. nih.gov For instance, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed at the bromine position to introduce a wide variety of substituents. This approach allows for the rapid assembly of a library where one position of the aromatic ring has high diversity, while the core structure, with its influential fluoro and propoxy groups, remains constant.

Table 1: Illustrative Cross-Coupling Reactions for Library Generation

| Reaction Name | Reactant | Catalyst/Ligand (Example) | Product Type |

| Suzuki Coupling | Aryl or Alkyl Boronic Acid/Ester | Pd(PPh₃)₄ | Biaryl or Alkyl-aryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl, Vinyl-aryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-alkene |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP | Aryl-amine |

This systematic derivatization enables the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds in drug development programs. youtube.com

Polysubstituted aromatic compounds are ubiquitous structural motifs in natural products, pharmaceuticals, and functional materials. rsc.org The synthesis of these molecules with precise control over the substitution pattern is a significant challenge in organic chemistry. scitechdaily.com this compound serves as an excellent starting point for accessing novel regions of chemical space populated by highly functionalized aromatic compounds.

The existing substituents—fluoro and propoxy—exert strong directing effects on subsequent electrophilic aromatic substitution reactions, while the bromine atom provides a site for transition-metal-catalyzed functionalization. rsc.org This combination allows for a multi-directional approach to diversification. For example, after an initial cross-coupling reaction at the bromine site, further functionalization could be attempted at other positions on the ring, guided by the electronic properties of the existing groups. This strategy leads to the creation of complex, three-dimensional molecules from a simple, flat aromatic precursor, significantly expanding the chemical space that can be explored. rsc.org The functions of these resulting molecules are directly tied to the specific substituents on the benzene (B151609) core, making flexible substitution patterns highly desirable. rsc.org

Rational Design of Chemical Probes Based on the this compound Scaffold

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. chemicalprobes.orgrsc.org The this compound scaffold is a suitable starting point for the rational design of such probes, as its substituents can be modified to tune binding affinity, selectivity, and reporting functions.

A key feature of many chemical probes is the inclusion of a reporter group (e.g., a fluorophore) for detection or an affinity tag for purification and identification of the biological target. nih.gov The this compound scaffold can be readily functionalized with these moieties.

Using the synthetic handles described previously (Section 5.1.1), reporter groups or affinity tags can be covalently attached. For example, a Sonogashira coupling could be used to install an alkyne, which can then be "clicked" onto an azide-containing fluorophore (like a BODIPY dye) or a biotin (B1667282) tag for affinity purification. researchgate.net This modular approach allows for the late-stage introduction of the tag, meaning the core pharmacophore responsible for target binding can be optimized first, and the tag can be added at a later step. Dual-functional tags, which combine an affinity handle (like a polyhistidine sequence) with a bioorthogonal reactive group, can also be envisioned for more complex applications like protein immobilization. acs.org

Table 2: Examples of Tags for Chemical Probe Development

| Tag Type | Example Moiety | Attachment Chemistry (Example) | Purpose |

| Reporter Group | Fluorescent Dye (e.g., Benzothiazole) | Amide coupling, Click chemistry | Visualization and quantification in bioimaging. nih.gov |

| Affinity Tag | Biotin | Amide coupling, Click chemistry | Target protein pull-down and identification. nih.gov |

| Bioorthogonal Handle | Alkyne or Azide | Sonogashira coupling, Nucleophilic substitution | Covalent labeling in complex biological systems. researchgate.net |

The selectivity of a ligand for its intended biological target over other related targets is critical for its utility as a chemical probe and its potential as a therapeutic agent. The substituents on the this compound scaffold play a crucial role in determining this selectivity. nih.gov

The fluorine atom can engage in specific hydrogen bonds or other non-covalent interactions within a protein's binding pocket and can significantly alter the pKa of nearby functional groups, thereby influencing binding affinity. acs.org The propoxy group provides steric bulk and lipophilicity, which can be used to probe specific pockets in a target protein and exclude binding to others. By systematically modifying the groups attached to the core scaffold (e.g., by varying the R-group in a Suzuki coupling), medicinal chemists can fine-tune these interactions to achieve high selectivity. nih.gov Studies on related scaffolds have shown that even minor structural modifications, such as changing the size or conformation of a ring system attached to the core, can dramatically affect binding affinity and selectivity for different receptor subtypes. nih.gov This iterative process of synthesis and biological testing is central to the development of highly selective chemical probes. jocpr.com

Application in Supramolecular Chemistry and Materials Science

The unique electronic and steric properties of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry and materials science. ijrar.org These fields exploit non-covalent interactions to build large, ordered structures with emergent properties.

Halogenated aromatic compounds are known to participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species. science.gov The bromine atom on the scaffold can act as a halogen bond donor, interacting with Lewis bases to direct the self-assembly of molecules into well-defined two- or three-dimensional networks. mdpi.com Furthermore, the aromatic ring itself can participate in π-stacking interactions, which are fundamental to the assembly of many supramolecular polymers and functional materials. tue.nlnih.govtue.nl

Derivatives of this compound could be designed to self-assemble into liquid crystals, gels, or other soft materials. The fluorine and propoxy groups would modulate the packing and stability of these assemblies. In materials science, halogenated aromatic compounds serve as key intermediates for synthesizing polymers, high-performance plastics, and organic electronic materials like those used in OLEDs. ijrar.orgnumberanalytics.comiloencyclopaedia.org By incorporating this scaffold into larger polymeric structures, new materials with tailored thermal, electronic, or photophysical properties could be developed. For example, functionalization with solubilizing groups could lead to novel materials for bio-imaging applications. nih.gov

Self-Assembly Studies of Halogenated Aromatic Systems

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of crystal engineering and materials science. In the case of halogenated aromatic compounds like this compound, the nature and directionality of intermolecular interactions are pivotal in dictating the packing of molecules in the solid state. While specific self-assembly studies on this compound are not extensively documented in publicly available literature, the behavior of analogous halogenated aromatic systems provides a strong basis for understanding its potential supramolecular chemistry.

The presence of both bromine and fluorine atoms on the aromatic ring, in conjunction with the propoxy group, allows for a variety of non-covalent interactions that can guide the self-assembly process. These interactions include halogen bonding, hydrogen bonding, and π-π stacking.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In this compound, the bromine atom, being larger and more polarizable than fluorine, is a more effective halogen bond donor. It can interact with electron-rich atoms such as the oxygen of the propoxy group or the fluorine atom of a neighboring molecule. These interactions can lead to the formation of defined chains or networks within the crystal lattice. nih.govrsc.org

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π-systems of adjacent molecules align. The substitution pattern on the benzene ring of this compound, with its mix of electron-withdrawing halogens and an electron-donating propoxy group, creates a polarized aromatic ring. This polarization can favor offset or slipped-stack arrangements to minimize electrostatic repulsion and maximize attractive interactions. mdpi.com

The table below summarizes the potential non-covalent interactions and their likely influence on the self-assembly of this compound.

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Halogen Bond | C-Br | O (propoxy), F | Formation of 1D chains or 2D networks |

| Halogen Bond | C-F | O (propoxy) | Weaker, but contributes to packing stability |

| Hydrogen Bond | C-H (propoxy) | O (propoxy), F | Stabilization of the overall crystal structure |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Formation of columnar or herringbone structures |

The combination of these interactions can result in a highly ordered supramolecular structure. The specific geometry and strength of these interactions are influenced by the steric hindrance of the propoxy group and the electronic effects of the halogen substituents. acs.org

Use as Precursors for Functional Organic Materials

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a wide range of functional organic materials. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of larger conjugated systems. The fluorine and propoxy groups, in turn, can be used to fine-tune the electronic properties, solubility, and solid-state packing of the resulting materials. researchgate.net

Cross-Coupling Reactions: The carbon-bromine bond is readily activated by transition metal catalysts, making this compound an ideal substrate for reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of complex biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, leading to the formation of conjugated polymers and molecular wires.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key step in the synthesis of organic light-emitting diode (OLED) materials and pharmaceuticals.

Heck Coupling: Reaction with alkenes to form substituted alkenes, useful for extending conjugation.

The fluorine atom and the propoxy group can influence the reactivity of the bromine atom and the properties of the final product. The electron-withdrawing nature of fluorine can enhance the oxidative addition step in many cross-coupling reactions. The propoxy group can improve the solubility of both the precursor and the final material in organic solvents, facilitating processing and purification. nih.gov

The table below outlines potential functional organic materials that could be synthesized from this compound and their potential applications.

| Material Class | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Sonogashira or Suzuki polymerization | Organic photovoltaics (OPVs), organic field-effect transistors (OFETs) |

| Liquid Crystals | Suzuki coupling with mesogenic units | Display technologies |

| OLED Materials | Buchwald-Hartwig amination with hole-transporting or electron-transporting moieties | Organic light-emitting diodes (OLEDs) |

| Pharmaceutical Intermediates | Various cross-coupling reactions | Drug discovery and development |

The strategic functionalization of this compound opens up a vast chemical space for the design and synthesis of novel organic materials with tailored properties for a variety of advanced applications. fujifilm.comdeliuslab.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.